Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-
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Overview
Description
Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- is a complex organic compound that features a benzonitrile group and a benzisoselenazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- typically involves multi-step organic reactions. One common method might include the formation of the benzisoselenazolyl ring followed by the introduction of the benzonitrile group. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- can undergo various chemical reactions such as:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could lead to the formation of different reduced forms.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation might yield a higher oxidation state of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- exerts its effects would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzisoselenazolyl derivatives or benzonitrile derivatives. Examples could be:
- Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-
- Benzonitrile, 4-(3-oxo-1,2-benzisoxazol-2(3H)-yl)-
Uniqueness
The uniqueness of Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(3-oxo-1,2-benzoselenazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2OSe/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)18-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKHKFCKDBFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2OSe |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231319 |
Source
|
Record name | Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81743-99-9 |
Source
|
Record name | Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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